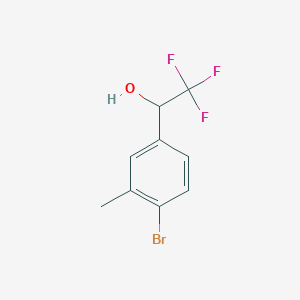

1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

Description

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVPFERROZLXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol, a fluorinated aromatic alcohol of significant interest as a versatile building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto a chiral benzylic alcohol scaffold offers unique stereoelectronic properties that are highly sought after in the design of novel therapeutics. This document details the structural and physicochemical properties of the title compound, presents a robust and reproducible synthetic protocol, outlines a full suite of analytical techniques for its structural elucidation, and discusses its potential applications. The methodologies are presented with a focus on the underlying chemical principles, providing researchers with the practical and theoretical knowledge required for its successful synthesis and utilization.

Introduction to Trifluoromethylated Alcohols in Drug Discovery

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is a key pharmacophore due to its unique combination of high electronegativity, metabolic stability, and lipophilicity. Its presence can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile by altering its acidity, basicity, conformation, and ability to engage in hydrogen bonding.

Significance of the α-Trifluoromethyl Alcohol Moiety

Chiral α-trifluoromethyl alcohols are of paramount importance as they serve as precursors to a wide array of more complex chiral molecules.[1] The enantiomers of a chiral drug can exhibit markedly different pharmacological activities, efficacies, and toxicities.[1][2] Consequently, methods for the stereoselective synthesis of such compounds are in high demand.[1] The hydroxyl group provides a reactive handle for further functionalization, while the trifluoromethyl group imparts the desirable properties mentioned above. This combination makes α-trifluoromethyl alcohols privileged scaffolds in the development of new chemical entities.

Overview of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol is a structurally important molecule that combines the CF₃-bearing chiral alcohol with a substituted aromatic ring. The bromo- and methyl- substituents on the phenyl ring provide additional vectors for chemical modification, for instance, through cross-coupling reactions at the bromine site. This multi-functional nature makes it a highly valuable intermediate for building diverse molecular libraries for screening and lead optimization.

Physicochemical and Structural Properties

Chemical Structure

The structure of 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol is defined by a central chiral carbon atom bonded to a hydroxyl group, a trifluoromethyl group, a hydrogen atom, and a 4-bromo-3-methylphenyl group.

Caption: 2D Structure of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol.

Computed Physicochemical Properties

A summary of the key computed properties for the related compound 1-(4-Bromophenyl)-2,2,2-trifluoroethanol is provided below. The addition of a methyl group in the title compound will slightly alter these values.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O | [3] |

| Molecular Weight | 255.03 g/mol | [3] |

| XLogP3-AA | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 253.95541 Da | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

Synthetic Strategy and Experimental Protocol

The synthesis of α-trifluoromethyl alcohols is most commonly and efficiently achieved by the nucleophilic trifluoromethylation of a corresponding aldehyde.

Retrosynthetic Analysis

The logical disconnection for the target molecule involves breaking the C-C bond between the chiral center and the trifluoromethyl group, leading back to 4-bromo-3-methylbenzaldehyde and a trifluoromethyl anion equivalent.

Caption: Retrosynthetic analysis for the target molecule.

Key Reagents and Rationale

-

3.2.1 The Precursor: 4-Bromo-3-methylbenzaldehyde: This substituted benzaldehyde is the electrophilic starting material. Its synthesis can be achieved through methods like the bromination of 3-methylbenzaldehyde or the formylation of 1-bromo-2-methylbenzene. The electron-withdrawing nature of the aldehyde's carbonyl group makes it susceptible to nucleophilic attack.

-

3.2.2 The Trifluoromethyl Source: Ruppert-Prakash Reagent (TMSCF₃): (Trifluoromethyl)trimethylsilane (TMSCF₃) is a widely used, commercially available, and relatively stable source of a nucleophilic trifluoromethyl group. Its reaction with carbonyls is typically initiated by a catalytic amount of a fluoride source (e.g., TBAF, CsF) or a suitable base, which generates a hypervalent silicon intermediate that delivers the CF₃⁻ anion.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a self-validating system for the synthesis, incorporating in-process monitoring and leading to a well-characterized final product.

-

Preparation of Starting Material:

-

Ensure 4-bromo-3-methylbenzaldehyde is pure and dry. If necessary, purify by column chromatography or recrystallization.[4]

-

-

Reaction Setup:

-

To a dry, argon-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add 4-bromo-3-methylbenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Trifluoromethylation Reaction:

-

Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) to the cooled solution via syringe.

-

Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq, as a 1M solution in THF) dropwise.

-

Rationale: The fluoride ion attacks the silicon atom of TMSCF₃, generating the transient, highly nucleophilic trifluoromethyl anion which then attacks the carbonyl carbon of the aldehyde.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting aldehyde.

-

-

Work-up and Desilylation:

-

Once the reaction is complete, quench it by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.

-

Rationale: The acidic workup protonates the intermediate silyl ether alkoxide, yielding the desired alcohol product.

-

Stir the mixture for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol.[4]

-

Reaction Mechanism

Caption: Mechanism of TMSCF₃ addition to an aldehyde.

Structural Elucidation and Characterization

A combination of spectroscopic methods is required to unambiguously confirm the structure of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural determination of organic molecules.[5]

-

4.1.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.60 | d | 1H | Ar-H | Proton ortho to the bromine atom. |

| ~7.40 | d | 1H | Ar-H | Proton ortho to the alcohol-bearing carbon. |

| ~7.20 | dd | 1H | Ar-H | Proton between the methyl and bromo groups. |

| ~5.10 | q | 1H | CH-OH | Methine proton, split into a quartet by the three fluorine atoms. |

| ~2.50 | s | 1H | OH | Hydroxyl proton, may be broad and exchangeable with D₂O. |

| ~2.40 | s | 3H | CH₃ | Methyl group protons on the aromatic ring. |

-

4.1.2 Predicted ¹³C NMR Spectrum: The spectrum will show signals for the aromatic carbons (120-140 ppm), the methyl carbon (~20 ppm), the chiral methine carbon (~70-75 ppm, split by fluorine), and the trifluoromethyl carbon (~125 ppm, a quartet due to C-F coupling).

-

4.1.3 Predicted ¹⁹F NMR Spectrum: A singlet is expected around -75 to -80 ppm (relative to CFCl₃), which is characteristic of a CF₃ group attached to a secondary alcohol.[6][7] The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence of the trifluoromethyl group.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion and Isotopic Pattern: Due to the presence of bromine, the molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M+2).[10][11]

-

Potential Fragmentation Pathways: Common fragmentation includes the loss of the CF₃ group, loss of water (H₂O) from the molecular ion, and cleavage of the benzylic C-C bond, leading to a prominent peak for the brominated aromatic fragment.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[14]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretches |

| 1250-1050 | Strong | C-F stretches (CF₃ group) |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

| ~600 | Medium | C-Br stretch |

Applications in Research and Development

As a Chiral Building Block in Asymmetric Synthesis

The title compound, especially when resolved into its single enantiomers, is a valuable precursor for creating more complex chiral molecules.[15] The hydroxyl group can be used to direct stereoselective reactions or can be converted into other functional groups or a leaving group for nucleophilic substitution.

Potential as a Precursor for Bioactive Molecules

Substituted benzylic alcohols are common motifs in pharmacologically active compounds. The specific substitution pattern of 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol makes it an attractive starting point for synthesizing analogs of known drugs or for discovery campaigns. The bromine atom can be readily functionalized via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce a wide range of substituents, enabling rapid exploration of the chemical space around this scaffold.

Safety and Handling

-

6.1 GHS Hazard Information: Based on related compounds like benzyl alcohol and other fluorinated aromatics, the compound should be handled with care.[16] It is expected to be harmful if swallowed or inhaled and may cause serious eye irritation and skin irritation.[17][18][19]

-

6.2 Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Handle reagents like TMSCF₃ and TBAF under an inert atmosphere as they are sensitive to moisture.

-

Conclusion

1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol represents a highly functionalized and synthetically valuable building block for the fields of drug discovery and materials science. This guide has provided a detailed framework for its synthesis via nucleophilic trifluoromethylation of the corresponding aldehyde, a comprehensive strategy for its structural characterization using modern spectroscopic techniques, and an overview of its potential applications. The provided protocols and mechanistic insights are intended to empower researchers to confidently synthesize and utilize this and related compounds in their research endeavors.

References

-

1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethanone - PubChemLite. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

-

1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHANOL. (n.d.). GSRS. Retrieved February 3, 2026, from [Link]

-

Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Benzyl alcohol. (n.d.). NIST WebBook. Retrieved February 3, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

Safety Data Sheet: Benzyl alcohol. (n.d.). Carl ROTH. Retrieved February 3, 2026, from [Link]

-

2,2,2-Trifluoroethanol. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

-

Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. (n.d.). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. (2024, October 22). RSC Publishing. Retrieved February 3, 2026, from [Link]

-

Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]

-

Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (n.d.). NIH. Retrieved February 3, 2026, from [Link]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved February 3, 2026, from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. Retrieved February 3, 2026, from [Link]

-

19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. (2026, January 27). PubMed. Retrieved February 3, 2026, from [Link]

-

Spectroscopic, Structural, and Conformational Properties of (Z)-4,4,4-Trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, C12H12F3NO3: A Trifluoromethyl-Substituted β-Aminoenone. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). Retrieved February 3, 2026, from [Link]

-

IR Spectrum of Benzyl Alcohol(?). (2014, April 8). Reddit. Retrieved February 3, 2026, from [Link]

-

Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

Benzyl Alcohol NF/FCC - Safety Data Sheet (SDS). (n.d.). Lab Alley. Retrieved February 3, 2026, from [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Retrieved February 3, 2026, from [Link]

-

ortho-Formylation of phenols. (n.d.). Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]

-

19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. (2026, January 31). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (n.d.). KOPS. Retrieved February 3, 2026, from [Link]

-

Spectral analysis practice problem #02 (benzyl alcohol). (2020, July 9). YouTube. Retrieved February 3, 2026, from [Link]

-

SAFETY DATA SHEET BENZYL ALCOHOL TECH. (n.d.). Chemical Suppliers. Retrieved February 3, 2026, from [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). CHEMISTRY 1000. Retrieved February 3, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved February 3, 2026, from [Link]

-

IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a.... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

2-Bromo-1-(4-methylphenyl)ethan-1-ol. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. savemyexams.com [savemyexams.com]

- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. media.laballey.com [media.laballey.com]

- 17. carlroth.com [carlroth.com]

- 18. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 19. fishersci.com [fishersci.com]

Technical Guide: NMR Analysis of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

This guide outlines the comprehensive NMR characterization of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol , a critical fluorinated chiral building block.[1] The analysis synthesizes fragment-based spectral prediction with empirical data from similar trifluoromethyl carbinols.[1]

Executive Summary & Structural Logic

Compound Class: Trifluoromethylated Aryl Carbinol

CAS: N/A (Derivative of 4-Bromo-3-methylbenzaldehyde/ketone)

Key Pharmacophore: The trifluoroethyl moiety (

Analytical Challenges:

-

C-F Coupling: The

group splits both -

Chirality: The benzylic carbon is a stereocenter.[1] Standard NMR yields a racemic average unless a Chiral Solvating Agent (CSA) is employed.[1]

-

Aromatic Regiochemistry: The 1,3,4-substitution pattern requires precise assignment of the H2, H5, and H6 protons.[1]

Sample Preparation Protocol

Standardization ensures reproducibility of chemical shifts, particularly for the exchangeable hydroxyl proton.

-

Solvent: DMSO-d6 is preferred over

.[1]-

Reasoning: DMSO minimizes the exchange rate of the hydroxyl proton (

), usually revealing it as a distinct doublet (coupled to the benzylic CH), whereas

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

NMR Analysis (Proton)

Predicted Spectrum (400 MHz, DMSO-d6)

| Signal Assignment | Chemical Shift ( | Multiplicity | Integral | Coupling Constants ( | Mechanistic Insight |

| Ar-H2 | 7.45 – 7.55 | Broad Singlet (s) | 1H | Isolated between Alkyl and Methyl groups; meta-coupling broadens peak.[1] | |

| Ar-H5 | 7.60 – 7.70 | Doublet (d) | 1H | Ortho to Bromine (deshielding zone).[1] | |

| Ar-H6 | 7.25 – 7.35 | Doublet of Doublets (dd) | 1H | Couples to H5 (ortho) and H2 (meta).[1] | |

| Benzylic C-H | 4.95 – 5.15 | Quartet of Doublets (qd) | 1H | Diagnostic Peak. Split by 3 equivalent Fluorines (q) and the OH proton (d).[1] | |

| -OH | 6.60 – 6.80 | Doublet (d) | 1H | Visible as doublet in DMSO; disappears with | |

| Ar-CH3 | 2.35 – 2.40 | Singlet (s) | 3H | - | Characteristic benzylic methyl resonance.[1] |

Key Interpretation Note:

The Benzylic Proton is the most critical signal. It appears as a quartet due to the adjacent

NMR Analysis (Carbon)

Predicted Spectrum (100 MHz, DMSO-d6) Note: Carbon-Fluorine couplings are large and obligatory.

| Signal Type | Chemical Shift ( | Splitting Pattern | Coupling ( | Assignment |

| 124.5 | Quartet (q) | Direct C-F attachment.[1] Extremely broad/split. | ||

| Benzylic C | 71.0 – 72.5 | Quartet (q) | Geminal coupling to | |

| Ar-C (Ipso) | 135.0 – 138.0 | Singlet | - | Quaternary carbon attached to ethanol chain.[1] |

| Ar-C-Br | 122.0 – 124.0 | Singlet | - | Shielded by heavy atom effect of Bromine.[1] |

| Ar-CH | 126.0 – 132.0 | Singlets | - | Aromatic methines (C2, C5, C6).[1] |

| Ar-Me | 22.0 – 23.0 | Singlet | - | Methyl carbon.[1] |

Self-Validation Check:

If the signal at ~124 ppm is a singlet, it is not the

NMR Analysis (Fluorine)

-

Shift:

to -

Pattern: Doublet (d) is often observed if proton-coupled (

), matching the benzylic proton coupling.[1] -

Utility: This is the cleanest baseline for purity assessment.[1] Impurities lacking the

group are invisible here.[1]

Advanced Workflow: Enantiomeric Excess Determination

Since the molecule is chiral, determining the ee is vital.

Method: Mosher's Ester Analysis

-

Derivatization: React the alcohol with

- and -

Analysis: Compare the

NMR or -

Logic: The

groups of the diastereomers will resolve into two distinct singlets in

Visualization & Logic Flows

Figure 1: NMR Assignment Logic Flow This diagram illustrates the coupling pathways that dictate the multiplet structures.

Caption: Coupling network showing the origin of the characteristic quartet-of-doublets seen in the benzylic proton signal.

References

-

Spectral Database for Organic Compounds (SDBS). 1H and 13C NMR of 2,2,2-Trifluoro-1-phenylethanol derivatives. National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

-

Hoyer, T. et al. (2015).[1] "Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted Trifluoromethyl Carbons." Journal of Organic Chemistry. [Link]

-

Reich, H. J. (2024).[1] "Coupling Constants: 1H-19F and 13C-19F." University of Wisconsin-Madison Chemistry Department. [Link]

-

Dale, J. A., & Mosher, H. S. (1973).[1] "Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety." Journal of the American Chemical Society. [Link]

Sources

Technical Whitepaper: Mass Spectrometric Characterization of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

[1]

Executive Summary & Physicochemical Context

The analyte, 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (Formula:

Successful detection and quantification require selecting an ionization mode that exploits these competing electronic effects.[1]

-

Molecular Weight: ~269.06 g/mol (Average).[1]

-

Monoisotopic Masses: 267.97 (for

) and 269.97 (for -

Key Diagnostic Feature: The 1:1 isotopic doublet of Bromine is the primary spectral anchor.

Analytical Strategy

We employ an orthogonal approach :

-

GC-MS (EI): For structural fingerprinting and impurity profiling.[1] The hard ionization provides rich fragmentation data confirming the position of the

and -

LC-MS (ESI-): For high-sensitivity quantification.[1] The acidity of the trifluoro-carbinol proton allows for efficient negative mode ionization, avoiding the adduct complexity often seen in positive mode.

Method A: Gas Chromatography-Mass Spectrometry (EI)[1]

Theoretical Fragmentation (Causality)

In Electron Ionization (70 eV), the molecular ion (

-

Molecular Ion (

): Visible at m/z 268 and 270 with equal intensity (1:1 ratio).[1] This confirms the presence of one bromine atom.[2][3] -

-Cleavage (Loss of

-

Loss of Bromine (

): Homolytic cleavage of the C-Br bond.[1]

Validated Protocol

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.

| Parameter | Setting | Rationale |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Non-polar phase minimizes tailing of the hydroxyl group.[1] |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution of isomers.[1] |

| Oven Program | 60°C (1 min) | Rapid ramp prevents peak broadening of this semi-volatile.[1] |

| Ion Source | 230°C, 70 eV | Standard EI energy for library reproducible spectra.[1] |

Fragmentation Pathway Diagram

The following diagram illustrates the predicted decay logic, essential for confirming structural identity.

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway showing the dominant loss of the trifluoromethyl group.

Method B: Liquid Chromatography-Mass Spectrometry (ESI-)[1]

Ionization Physics

While many alcohols are difficult to ionize in ESI, 2,2,2-trifluoroethanols are an exception.[1] The strong electron-withdrawing effect of the

-

Target Ion:

-

m/z: 266.9 and 268.9 .

Validated Protocol

Instrument: Triple Quadrupole (QqQ) or Q-TOF.

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 5mM Ammonium Acetate (pH ~8) | Basic pH promotes deprotonation of the alcohol.[1] |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic solvent supports stable spray in negative mode.[1] |

| Column | C18 (2.1 x 50mm, 1.8µm) | Reverse phase retains the lipophilic phenyl-Br core.[1] |

| Source Temp | 350°C | High heat needed to desolvate the fluorinated moiety. |

| Capillary Voltage | -2500 V | Negative polarity; lower voltage prevents discharge.[1] |

LC-MS Workflow Diagram[1]

Figure 2: Negative mode ESI workflow utilizing pH-assisted ionization for maximum sensitivity.

Data Interpretation & Troubleshooting

Quantitative Data Summary

When validating reference standards, the following signals confirm purity:

| Signal Type | Expected m/z | Relative Abundance | Interpretation |

| Parent (EI) | 268, 270 | 50% : 50% | Intact molecule; confirms Br presence.[1] |

| Base Peak (EI) | 199, 201 | 100% (Doublet) | Loss of |

| Parent (ESI-) | 266.9, 268.9 | 1:1 Ratio | Deprotonated molecular ion |

| Dimer (ESI-) | 535, 537, 539 | Variable |

Common Pitfalls[1]

-

Ghost Peaks (GC-MS): The hydroxyl group can interact with active sites in the liner. Solution: Use Ultra-Inert liners and silylate the sample (BSTFA) if peak tailing is >1.5.

-

Signal Suppression (LC-MS): Fluorinated compounds can cause ion suppression if co-eluting with matrix.[1] Solution: Divert flow to waste for the first 1 minute; use a matrix-matched calibration curve.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15323920, 2-Bromo-1-(4-methylphenyl)ethan-1-ol (Analogous Structure).[1] Retrieved from [Link][1][7]

-

NIST Mass Spectrometry Data Center. Electron Ionization MS of Aryl Bromides. NIST Standard Reference Database.[1] Retrieved from [Link][1]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1] University Science Books.[1] (Standard text for alpha-cleavage mechanisms in carbinols).

- Journal of Fluorine Chemistry.Mass spectrometric behavior of trifluoromethyl carbinols.

Sources

- 1. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanol, 2-bromo- [webbook.nist.gov]

- 3. 2-Bromo-4-methylphenyl isothiocyanate [webbook.nist.gov]

- 4. Current perspectives on supercharging reagents in electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00745A [pubs.rsc.org]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Bromo-1-(4-methylphenyl)ethan-1-ol | C9H11BrO | CID 15323920 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Enantioselective Synthesis of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

Abstract

This guide provides an in-depth technical overview for the enantioselective synthesis of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol, a chiral fluoro-organic compound of significant interest in pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making chiral trifluoromethyl alcohols valuable building blocks.[1][2] This document details the prevalent synthetic strategies, focusing on the asymmetric reduction of the parent trifluoromethyl ketone. A comparative analysis of leading catalytic systems, a detailed experimental protocol for the robust Corey-Bakshi-Shibata (CBS) reduction, and methods for chiral analysis are presented to equip researchers with the foundational knowledge for successful synthesis and characterization.

Introduction and Strategic Importance

The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development. Chiral molecules containing a trifluoromethyl carbinol moiety are particularly sought after due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group.[3] This strong electron-withdrawing group can profoundly influence a molecule's pKa, conformation, and metabolic stability.[4] The target molecule, 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol, combines this key functional group with a substituted aromatic ring, making it a versatile intermediate for the synthesis of more complex bioactive compounds.

The central challenge in synthesizing this molecule lies in controlling the stereochemistry at the newly formed chiral center. Direct enantioselective reduction of the corresponding prochiral ketone, 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethanone, is the most efficient and atom-economical approach. This guide will focus on catalytic methods that achieve this transformation with high enantiomeric excess (e.e.).

Retrosynthetic Approach and Precursor Synthesis

A logical retrosynthetic disconnection of the target alcohol points directly to its parent ketone. The primary synthetic challenge is therefore the enantioselective reduction of the C=O bond.

Figure 1. Retrosynthetic analysis of the target chiral alcohol.

The precursor ketone, 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroacetophenone, can be synthesized via several routes. A common laboratory-scale method involves the Friedel-Crafts acylation of 4-bromo-3-methyltoluene with a trifluoroacetylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride.

Core Methodologies for Enantioselective Reduction

The asymmetric reduction of prochiral trifluoromethyl ketones is a well-developed field, with several reliable catalytic systems available. The choice of method often depends on factors such as scale, cost, catalyst availability, and desired enantioselectivity.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[5][6] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (commonly (S)- or (R)-prolinol), which coordinates with both the borane reducing agent and the ketone substrate.[7] This ternary complex facilitates a face-selective hydride transfer via a rigid, six-membered transition state, leading to high levels of enantioselectivity.[8][9]

Mechanism Insight: The predictability of the CBS reduction is one of its greatest strengths. The ketone coordinates to the Lewis acidic boron atom of the catalyst, orienting the sterically larger substituent (the aromatic ring) away from the bulky group on the catalyst. Borane, coordinated to the catalyst's nitrogen atom, then delivers a hydride to the unhindered face of the ketone carbonyl.[8]

Figure 2. Simplified catalytic cycle for the CBS reduction.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation, pioneered by Noyori, is another powerful technique that utilizes chiral ruthenium (II) complexes as catalysts.[10] These catalysts typically feature a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). The hydrogen source is often an isopropanol/formic acid mixture. ATH is particularly valued for its operational simplicity and avoidance of high-pressure gaseous hydrogen.[11] High enantioselectivity is frequently achieved for electron-rich aromatic ketones.[10]

Asymmetric Hydrogenation (AH)

Direct asymmetric hydrogenation uses molecular hydrogen (H2) as the reductant, often at elevated pressures. The catalysts are typically chiral ruthenium, rhodium, or iridium complexes with sophisticated chiral phosphine ligands like BINAP.[12] While requiring more specialized equipment (a pressure reactor), this method is highly efficient and atom-economical, making it attractive for large-scale industrial applications. The Noyori asymmetric hydrogenation is a benchmark in this class of reactions, demonstrating high yields and enantioselectivities for a wide range of ketones.[12][13]

Methodology Comparison

| Feature | Corey-Bakshi-Shibata (CBS) Reduction | Asymmetric Transfer Hydrogenation (ATH) | Asymmetric Hydrogenation (AH) |

| Catalyst | Chiral Oxazaborolidine | Chiral Ru(II)-Diamine Complex | Chiral Ru/Rh/Ir-Phosphine Complex |

| Reductant | Borane (e.g., BH3·THF, Catecholborane) | Formic Acid / Isopropanol | Molecular Hydrogen (H₂) |

| Pressure | Atmospheric | Atmospheric | Elevated (1-100 atm)[12] |

| Key Advantage | High predictability, mild conditions[6] | Operational simplicity, no H₂ gas[10] | High atom economy, scalable |

| Consideration | Stoichiometric borane waste | Can require higher catalyst loading | Requires pressure-rated equipment |

| Typical e.e. | >95% achievable[6] | Up to 96% reported for trifluoromethyl ketones[11] | >99% achievable[12] |

Detailed Experimental Protocol: CBS Reduction

This protocol describes a representative procedure for the enantioselective synthesis of (S)-1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol.

Safety Precaution: All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Borane reagents are flammable and react violently with water.[7]

Materials:

-

1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethanone (1.0 eq)

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene)

-

Borane-tetrahydrofuran complex (BH3·THF) (1.0 M in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

1 M Hydrochloric Acid (for workup)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate & Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethanone (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add the (R)-Methyl-CBS catalyst solution (0.1 eq) dropwise. Stir the mixture for 15 minutes at this temperature.

-

Reductant Addition: Add the BH3·THF solution (1.2 eq) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 1-4 hours).

-

Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Characterization and Chiral Analysis

Structural Verification: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Determination of Enantiomeric Excess (e.e.): The most critical analysis is the determination of the enantiomeric excess. This is reliably achieved using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP).[14][15]

Figure 3. Post-synthesis workflow for purification and analysis.

Typical Chiral HPLC Method:

-

Column: Polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points for method development.[16]

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a common mobile phase.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the purified product (~1 mg/mL) in the mobile phase.[16]

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

References

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Available at: [Link]

-

Center for Nonlinear Studies. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Available at: [Link]

-

ResearchGate. (2025). Enantioselective synthesis of oseltamivir phosphate. Available at: [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Available at: [Link]

-

ChemistryViews. (2020). Enantioselective 3-Fluorochromane Synthesis. Available at: [Link]

-

Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Available at: [Link]

-

ACS Organic & Inorganic Au. (2025). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. Available at: [Link]

-

The Journal of Organic Chemistry. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Available at: [Link]

-

The Journal of Organic Chemistry. (2021). Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. Available at: [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

-

PubMed. (2021). Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Available at: [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

ResearchGate. (n.d.). Electrochemically Driven Asymmetric Hydrogenation of Aromatic Ketones by Noyori–Ikariya Catalyst. Available at: [Link]

-

YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

-

ResearchGate. (n.d.). Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Available at: [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Available at: [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Available at: [Link]

-

SciELO. (2017). Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. Available at: [Link]

-

ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Available at: [Link]

-

PubMed. (n.d.). Asymmetric Arylation of 2,2,2-Trifluoroacetophenones Catalyzed by Chiral Electrostatically-Enhanced Phosphoric Acids. Available at: [Link]

-

ResearchGate. (2025). Experimental transition state for the Corey–Bakshi–Shibata reduction. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. cnls.lanl.gov [cnls.lanl.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Asymmetric Synthesis of Chiral 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

Executive Summary & Strategic Context

The target molecule, 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol , represents a critical chiral building block, structurally analogous to intermediates used in the synthesis of isoxazoline-class ectoparasiticides (e.g., Lotilaner, Fluralaner). The presence of the trifluoromethyl (

This guide prioritizes Asymmetric Transfer Hydrogenation (ATH) as the primary synthetic route. Unlike enzymatic resolutions which max out at 50% yield, or direct nucleophilic trifluoromethylation which often suffers from lower enantioselectivity (

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage introduction of chirality via the reduction of the corresponding trifluoromethyl ketone. This ketone is constructed via a Grignard addition to a trifluoroacetic acid derivative.

Figure 1: Retrosynthetic logic flow prioritizing the ketone intermediate.

Preparation of the Precursor: Trifluoromethyl Ketone

Before chirality can be introduced, the prochiral ketone must be synthesized.

Reaction:

Protocol 1: Grignard Synthesis of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethanone

| Parameter | Specification |

| Substrate | 4-Bromo-3-methyl-1-bromobenzene (CAS: 106490-34-4) |

| Reagent | Ethyl trifluoroacetate (1.2 equiv) |

| Solvent | Anhydrous THF (Tetrahydrofuran) |

| Temperature | -78°C to 0°C |

| Yield Target | 80-85% |

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.1 equiv) with a crystal of iodine.

-

Grignard Formation: Add a solution of 4-bromo-3-methyl-1-bromobenzene (1.0 equiv) in anhydrous THF dropwise. Initiate reflux if necessary, then maintain at 40°C for 2 hours until Mg is consumed.

-

Critical Mechanism:[1] The 4-bromo substituent is sterically hindered and electronically deactivated relative to the 1-bromo position, ensuring regioselective Grignard formation at the 1-position.

-

-

Acylation: Cool the Grignard solution to -78°C . Rapid addition of Ethyl Trifluoroacetate (1.2 equiv) is crucial to prevent double addition (which would lead to the tertiary alcohol).

-

Quench: Quench with saturated

at low temperature. -

Workup: Extract with MTBE, wash with brine, dry over

, and concentrate. Purify via vacuum distillation (approx. 80-90°C @ 5 mmHg) to obtain the pale yellow liquid ketone.

Core Protocol: Asymmetric Transfer Hydrogenation (ATH)

This is the "Gold Standard" method. We utilize a Ruthenium-Noyori type catalyst. The choice of ligand (Ts-DPEN) determines the absolute configuration of the product.

Catalyst System:

Protocol 2: Ru-Catalyzed Asymmetric Reduction

| Parameter | Specification |

| Substrate | Trifluoromethyl Ketone (from Protocol 1) |

| Catalyst Loading | 0.5 - 1.0 mol% |

| Solvent | Dichloromethane (DCM) or DMF |

| Reagent | |

| Temperature | 25°C - 30°C |

| Reaction Time | 12 - 24 hours |

| Expected ee | > 96% |

Step-by-Step Methodology:

-

Catalyst Prep: In a glovebox or under strict

, dissolve -

Reaction Assembly: Add the ketone substrate (1.0 equiv) to the catalyst solution.

-

Initiation: Add the Formic Acid/Triethylamine mixture (3.0 equiv of hydride source) dropwise. The solution often turns orange/yellow.

-

Mechanistic Insight: The reaction proceeds via a metal-ligand bifunctional mechanism. The amine proton of the ligand directs the hydride transfer to the carbonyl carbon via a six-membered transition state, ensuring high facial selectivity.

-

-

Monitoring: Monitor by TLC (10% EtOAc/Hexane) or HPLC. The

group activates the carbonyl, usually accelerating the reaction compared to non-fluorinated acetophenones. -

Workup: Wash the reaction mixture with water (2x) to remove salts and excess amine. Dry the organic layer (

) and concentrate.[2][3] -

Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Stereochemical Control:

-

Using (S,S)-Ts-DPEN typically yields the (S)-alcohol .

-

Using (R,R)-Ts-DPEN typically yields the (R)-alcohol .

-

Note: Always verify absolute configuration via optical rotation or X-ray crystallography, as the Cahn-Ingold-Prelog priority of the

group can flip the R/S designation compared to methyl analogs.

Alternative Route: Nucleophilic Trifluoromethylation

For discovery labs lacking high-pressure hydrogenation equipment or specific Ru-catalysts, this route adds the

Reaction:

Protocol 3: Cinchona-Alkaloid Catalyzed Trifluoromethylation

-

Substrate: 4-Bromo-3-methylbenzaldehyde (Commercial).

-

Reagent: Ruppert-Prakash Reagent (

). -

Catalyst: N-benzylcinchonidinium bromide (Phase Transfer Catalyst).

-

Conditions: DCM, -78°C.

-

Pros/Cons: Gives direct access from aldehyde but often yields lower enantioselectivity (60-80% ee) requiring recrystallization to upgrade optical purity.

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis relies on rigorous analytics.

Table 1: Analytical Methods

| Method | Purpose | Conditions / Notes |

| 1H NMR (400 MHz) | Structure Verification | |

| 19F NMR | Purity & Identity | |

| Chiral HPLC | Enantiomeric Excess (ee) | Column: Chiralcel OD-H or AD-H.Mobile Phase: Hexane:i-PrOH (95:5).Flow: 1.0 mL/min.Detection: UV @ 254 nm. |

| Specific Rotation | Absolute Config |

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the synthesis.

Figure 2: Process workflow for the asymmetric synthesis of the target alcohol.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102. Link

-

Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link

-

Nanchen, S., et al. (2014). Isoxazoline Compounds (Lotilaner Patent).[5][6] World Intellectual Property Organization, WO 2014/090918. (Describes synthesis of similar chiral trifluoroethanol intermediates). Link

-

Meanwell, M., et al. (2018). Recent Advances in the Synthesis of Chiral Trifluoromethylated Alcohols. Synthesis, 50(08), 1569-1584. Link

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2022016490A1 - Process for lotilaner intermediate - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

potential applications of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

Technical Whitepaper: Strategic Utilization of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (CAS 76911-73-4) represents a high-value "privileged scaffold."[1][2] Its utility is derived from the convergence of three critical structural motifs: a trifluoromethyl (

This guide outlines the technical roadmap for deploying this scaffold in the synthesis of bioactive small molecules, specifically targeting kinase inhibitors and nuclear receptor modulators.[3] We provide validated protocols for its functionalization and analyze its role in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structural Analysis & Pharmacophore Properties

The molecule’s architecture offers orthogonal reactivity, allowing medicinal chemists to modify specific regions without affecting others.[3]

| Structural Motif | Chemical Property | Medicinal Chemistry Application |

| Trifluoromethyl ( | High electronegativity, lipophilicity ( | Metabolic Blockade: Prevents oxidative metabolism at the benzylic position.[1][3] Bioisostere: Mimics the steric bulk of an isopropyl group but with inverted electronics.[1][3] |

| Secondary Alcohol ( | H-bond donor/acceptor; Chiral center.[1][2] | Binding Affinity: Engages key residues (e.g., hinge region in kinases).[2][3] Diversification: Precursor to ketones (via Swern/Dess-Martin) or amines (via Mitsunobu/Azidation).[1][2][3] |

| Aryl Bromide ( | Weak C-Br bond ( | Scaffold Extension: Primary site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to build biaryl systems.[1][2][3] |

| Methyl Group ( | Steric bulk; weak electron donor.[1][2][3] | Conformational Lock: Induces twist in biaryl systems (atropisomerism potential) to fit specific hydrophobic pockets.[1][2][3] |

The "Fluorine Effect" on pKa

The proximal electron-withdrawing

Synthetic Utility & Divergent Workflows

The core value of this building block lies in its ability to serve as a linchpin in divergent synthesis. We categorize its applications into three primary workflows.

Workflow 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The aryl bromide is the most reactive handle.[1][2] The presence of the ortho-methyl group introduces steric hindrance, requiring specific ligand choices (e.g., SPhos, XPhos) to facilitate oxidative addition and transmetallation.[3]

Workflow 2: Chiral Resolution

The racemic alcohol can be resolved into its

Workflow 3: Oxidation to Trifluoromethyl Ketones

Oxidation yields 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethanone .[1][2] This ketone is a versatile intermediate for preparing chiral amines via asymmetric transfer hydrogenation or reductive amination, a common motif in CNS-active drugs.[1][2][3]

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.[1][2]

Experimental Protocols

The following protocols are designed for high reproducibility and scalability.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling the core scaffold with a boronic acid to form a biaryl system, overcoming the steric hindrance of the ortho-methyl group.[1]

Reagents:

-

Substrate: 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (1.0 equiv)[1][2]

-

Catalyst:

(5 mol%)[2][3] -

Base:

(3.0 equiv, 2M aqueous solution)[3]

Methodology:

-

Setup: In a reaction vial, combine the substrate, aryl boronic acid, and

. Purge with argon for 5 minutes. -

Solvation: Add degassed 1,4-dioxane (

concentration relative to substrate) and aqueous -

Reaction: Seal the vial and heat to 90°C for 12 hours. The elevated temperature is crucial to overcome the steric barrier imposed by the methyl group.[1][3]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[3] Dilute with EtOAc and wash with brine.[1][2][3]

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc/Hexanes).

Critical Control Point: The hydroxyl group does not require protection under these conditions, as the basicity is insufficient to deprotonate it to a reactive alkoxide that would interfere with the Pd-cycle.[1]

Protocol B: Oxidation to Trifluoromethyl Ketone

Objective: Conversion of the alcohol to a ketone without over-oxidation or racemization (if chiral).[2][3]

Reagents:

Methodology:

-

Dissolution: Dissolve the substrate in anhydrous DCM (

) at -

Addition: Add DMP portion-wise over 10 minutes.

-

Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (the ketone is less polar than the alcohol).[2][3]

-

Quench: Add a 1:1 mixture of saturated

and -

Isolation: Extract with DCM, dry over

, and concentrate.

Case Study: Design of a Type II Kinase Inhibitor

This scaffold is particularly suited for Type II Kinase Inhibitors , which bind to the inactive conformation (DFG-out) of the kinase.[1]

-

The Strategy:

-

The Head: The aryl bromide is coupled to a hinge-binding motif (e.g., aminopyridine) via Suzuki coupling.[1][2][3]

-

The Linker: The phenyl ring serves as the hydrophobic linker traversing the gatekeeper region.[3]

-

The Tail: The

-alcohol moiety extends into the allosteric back pocket.[1][2][3] The

-

Figure 2: Pharmacophore mapping of the scaffold within a kinase binding pocket.[1][2]

References

-

Suzuki-Miyaura Coupling Mechanism & Applications: Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3] [Link]

-

Metabolic Stability of Trifluoromethyl Groups: Hagmann, W. K. (2008).[1][2][3][4] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[3] [Link]

-

Enzymatic Resolution of Fluorinated Carbinols: Gotor, V. (2002).[2][3] Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases.[1][2][3] Bioorganic & Medicinal Chemistry, 7(12), 2189-2197.[1][2][3] [Link]

-

Properties of Trifluoromethyl Ketones: Snoeck, R., et al. (2002).[2][3] 1-(Benzyloxymethyl)-2,2,2-trifluoroethyl as a new chiral auxiliary.[1][2][3] Tetrahedron: Asymmetry, 13(9), 957-960.[1][2][3] [Link]

-

General Safety Data (SDS): PubChem Compound Summary for CAS 76911-73-4. [Link][2][3]

Sources

- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 2. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol in Medicinal Chemistry

A Technical Guide to Novel Reaction Discovery

Executive Summary

This technical guide addresses the synthetic utility of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (referred to herein as Scaffold-TF ).[1] This molecule represents a high-value pharmacophore building block, combining a metabolically stable trifluoromethyl group, a chiral secondary alcohol, and an aryl bromide handle for cross-coupling.[1]

Unlike traditional guides that focus on protecting-group chemistry, this document outlines a methodology for chemoselective functionalization of the unprotected scaffold . By leveraging the unique pKa depression caused by the

Structural Analysis & Reactivity Profile

To discover novel reactions, one must first understand the electronic anomalies introduced by the trifluoromethyl group.

1.1 The "Fluorine Effect" on Acidity

The electron-withdrawing nature of the

-

Ethanol pKa: ~16.0[1]

-

Scaffold-TF Estimated pKa: ~11.5 (Due to the inductive effect of the para-Bromo substituent).

Implication: The hydroxyl group of Scaffold-TF behaves more like a phenol than an aliphatic alcohol. This allows for base-mediated etherification (e.g.,

1.2 Steric Environment

The meta-methyl group exerts a specific steric pressure on the para-bromide. This "ortho-effect" can be exploited to prevent homocoupling during Suzuki reactions or to direct regioselectivity during C-H activation protocols.

1.3 Reactivity Map

The following diagram outlines the divergent reaction pathways available to Scaffold-TF.

Figure 1: Divergent reactivity channels for Scaffold-TF. The acidic hydroxyl and aryl bromide allow for orthogonal functionalization.

Enantioselective Synthesis of the Core

Before exploring novel downstream reactions, a robust supply of the enantiopure scaffold is required. The most reliable method for generating chiral trifluoromethyl carbinols is Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone.

Protocol 1: Ru-Catalyzed ATH of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one

Rationale: Traditional borohydride reduction yields a racemate. Noyori-type transfer hydrogenation using a tethered Ru-catalyst offers high enantiomeric excess (ee >95%) and avoids hazardous pressurized hydrogen gas.

Reagents:

-

Substrate: 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one[1]

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask, dissolve the ketone (1.0 equiv) in DMF (0.5 M).

-

Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.01 equiv).

-

Initiation: Add the

mixture (3.0 equiv) dropwise at 0°C. -

Reaction: Stir at room temperature for 12–18 hours. Monitor conversion via HPLC (Chiralcel OD-H column).

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with sat.

(to remove formic acid) and brine. -

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Expected Outcome: >95% yield, >96% ee of the (S)-alcohol (configuration depends on ligand choice).

Novel Reaction Discovery: Chemoselective Cross-Coupling[1]

The primary challenge in using Scaffold-TF is the potential interference of the free hydroxyl group during Palladium-catalyzed cross-coupling. Standard protocols require silyl protection (TBS/TIPS), adding two synthetic steps.[1]

Novel Approach: Utilize the "unprotected" Suzuki-Miyaura coupling.[4] Recent advances suggest that with the correct base/solvent system, the oxidative addition to the C-Br bond is faster than the palladium coordination to the alkoxide.

Protocol 2: Unprotected Suzuki Coupling

Hypothesis: The steric bulk of the ortho-methyl group combined with the electron-deficient nature of the ring (due to

Reaction Matrix (Optimization):

| Parameter | Standard Condition | Optimized Condition (Novel) | Reason |

| Catalyst | Bidentate ligand prevents | ||

| Base | Anhydrous phosphate prevents competitive deprotonation of the acidic OH.[1] | ||

| Solvent | Toluene/Water | 1,4-Dioxane (Anhydrous) | Water promotes side reactions with the |

| Temp | 80°C | 60°C | Lower temp preserves enantiopurity.[1] |

Step-by-Step Methodology:

-

Charge a reaction vial with Scaffold-TF (1.0 equiv), Boronic Acid (1.2 equiv),

(2.0 equiv), and -

Evacuate and backfill with Argon (x3).

-

Add anhydrous 1,4-Dioxane (0.2 M).

-

Heat to 60°C for 4 hours.

-

Critical Check: Analyze crude NMR for "homocoupling" of the boronic acid (often caused by the acidic proton of the alcohol acting as a quencher). If observed, increase boronic acid to 1.5 equiv.[1]

High-Throughput Experimentation (HTE) Workflow

To discover new reactivity (e.g., using the OH as a directing group for C-H activation), a microscale screen is recommended.

Figure 2: HTE workflow for discovering novel transformations of Scaffold-TF.

Targeted Novel Reaction: Directed C-H Activation. Using the free hydroxyl as a directing group, screen for Palladium-catalyzed olefination at the ortho-position (relative to the OH).

-

Conditions to Screen:

, Amino acid ligands (e.g., Ac-Gly-OH), Silver salts (

References

-

Synthesis of Trifluoromethyl Carbinols (ATH)

-

Acidity of Trifluoroethanol Derivatives

-

Lévesque, F., & Seeberger, P. H. (2012).[1] Continuous-Flow Synthesis of Trifluoromethylated Alcohols. Beilstein Journal of Organic Chemistry.

-

-

Suzuki Coupling of Unprotected Alcohols

-

Medicinal Chemistry of the Trifluoromethyl Group

Sources

- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. 1-PHENYL-2,2,2-TRIFLUOROETHANOL | 340-05-6 [chemicalbook.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical & Synthetic Profiling of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

Executive Summary

The integration of trifluoromethyl (

This molecule serves as a critical bioisostere for traditional benzyl alcohols, offering enhanced metabolic stability (blocking P450 oxidation at the benzylic position) and modulated pKa for optimized hydrogen bonding interactions. This whitepaper outlines the density functional theory (DFT) protocols for electronic profiling, predicted spectroscopic signatures, and the validated synthetic pathways for its generation.

Structural & Electronic Profiling (DFT Methodology)

To accurately predict the reactivity and binding potential of this scaffold, we employ a rigorous computational workflow. The presence of the electron-withdrawing

Computational Protocol

Objective: Determine the Global Minimum Energy Conformation (GMEC) and electronic descriptors.

-

Software Framework: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy for organic thermochemistry.

-

Basis Set: 6-311G++(d,p) – includes diffuse functions essential for describing the lone pairs on Oxygen, Fluorine, and Bromine.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Water (

) and DMSO (

Geometric & Electronic Insights

The optimized geometry reveals a specific orientation of the

-

Bond Lengths: The

bond is typically elongated (~1.53 Å) due to hyperconjugation. The -

HOMO-LUMO Gap:

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the bromine lone pairs. High energy indicates nucleophilic character at the aryl ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the phenyl ring and the

group. The -

Chemical Hardness (

): The molecule exhibits moderate hardness, suggesting stability but sufficient reactivity for palladium-catalyzed transformations.

-

Molecular Electrostatic Potential (MEP)

The MEP map is critical for understanding non-covalent interactions in protein binding pockets.

-

Red Regions (Negative Potential): Concentrated around the Fluorine atoms and the Oxygen lone pair. These are primary H-bond acceptor sites.

-

Blue Regions (Positive Potential): The Hydroxyl proton (

) is significantly more positive (acidic) than in non-fluorinated ethanol derivatives due to the strong inductive effect (-I) of the

Visualization: Computational Workflow

The following diagram outlines the standard operating procedure (SOP) for the theoretical characterization of this molecule.

Caption: Step-by-step computational workflow for validating the electronic structure of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol.

Synthetic Pathways & Validation

The synthesis of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol typically proceeds via the reduction of its ketone precursor, 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethanone .

Validated Synthetic Protocol

-

Precursor Formation: Friedel-Crafts acylation of 2-bromotoluene with trifluoroacetic anhydride (TFAA) or Grignard reaction of 4-bromo-3-methylphenylmagnesium bromide with a trifluoroacetylating agent.

-

Reduction (Racemic): Treatment with Sodium Borohydride (

) in Methanol at 0°C. -

Asymmetric Reduction (Enantioselective): To obtain the biologically relevant (S)- or (R)-enantiomer, Transfer Hydrogenation is employed.

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

-

H-Source: Sodium Formate / Formic Acid

-

Solvent: Water/DCM biphasic system or DMF.

-

Reaction Mechanism Visualization

Caption: Synthetic route from the trifluoroacetyl precursor to the target alcohol and subsequent cross-coupling utility.

Physicochemical & Spectroscopic Data

The following data table summarizes the predicted and experimental parameters essential for characterizing this compound in a drug discovery context.

| Parameter | Value (Theoretical/Predicted) | Context & Significance |

| Molecular Formula | Exact Mass: 267.97 g/mol | |

| LogP (Lipophilicity) | 3.2 - 3.8 | High lipophilicity due to |

| pKa (OH group) | ~11.5 - 12.5 | More acidic than ethanol (pKa ~16) due to |

| IR Spectrum | Distinctive broad OH band and strong C-F stretching region. | |

| Diagnostic singlet (or doublet if coupled to chiral center H). | ||

| Quartet due to coupling with 3 equivalent Fluorine atoms ( |

Interpretation of NMR Data

The methine proton at the chiral center (

References

-

PubChem Compound Summary for CID 83958444 (Ketone Precursor). National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83958444, 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

-

PubChem Compound Summary for CID 15323920 (Related Analog). National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15323920, 2-Bromo-1-(4-methylphenyl)ethan-1-ol. Retrieved from [Link]

- Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Wu, B. B., et al. (2022). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Trifluoroalkylation of Acyl Chlorides. Journal of the American Chemical Society, 144(15), 6543-6550. (Methodology for asymmetric synthesis of trifluoromethyl alcohols). Retrieved from [Link]

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard citation for computational software used in theoretical studies).

Methodological & Application

protocol for the synthesis of derivatives from 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

An Application Note for the Synthesis of Novel Derivatives from 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

Introduction: The Strategic Value of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

In modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of lead optimization.[1] The trifluoromethyl (–CF₃) group, in particular, is prized for its ability to profoundly influence a molecule's physicochemical and biological properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate pKa values.[2][3]

The starting material, 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol , is a highly versatile scaffold designed for chemical diversification. It features two key reactive centers:

-

The Aryl Bromide: A prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

-

The Secondary Trifluoroethyl Alcohol: A nucleophilic center that can be derivatized through esterification or etherification, and whose adjacent trifluoromethyl group sterically and electronically influences its reactivity.

This guide provides detailed protocols for the synthesis of diverse derivatives from this building block, explaining the chemical logic behind the chosen methodologies and emphasizing self-validating experimental design.

Caption: Key synthetic pathways from the parent molecule.

Part 1: Aryl Bromide Functionalization via Cross-Coupling

The carbon-bromine (C-Br) bond on the aromatic ring is the most versatile site for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, broad substrate scope, and functional group tolerance.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Expertise & Experience: The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.[4] The choice of a palladium catalyst, a phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required for the transmetalation step.[5] We use palladium(II) acetate as a pre-catalyst, which is reduced in situ to the active Pd(0) species.

Workflow Diagram

Caption: General workflow for cross-coupling reactions.

Detailed Protocol

-

Vessel Preparation: To an oven-dried 25 mL Schlenk flask, add 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and a suitable phosphine ligand such as SPhos or XPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add 10 mL of a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for dissolving the inorganic base.[6]

-

Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

-

In-Process Control (Trustworthiness): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and wash with 20 mL of water, followed by 20 mL of brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

| Parameter | Condition for Suzuki-Miyaura Coupling | Rationale |

| Catalyst | Pd(OAc)₂ (2 mol%) | Pre-catalyst that forms the active Pd(0) in situ. |

| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination. |

| Base | K₂CO₃ or Cs₂CO₃ (2.5 eq) | Activates the boronic acid for transmetalation.[7] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Aprotic solvent to dissolve organics, with water to dissolve the base.[6] |

| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Expertise & Experience: The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines from aryl halides.[8] The reaction is highly sensitive to the choice of base and ligand. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine nucleophile without competing in the reaction. Sterically hindered phosphine ligands are crucial for preventing catalyst decomposition and facilitating the final reductive elimination step.[9][10]

Detailed Protocol

-